1-(Diphenylmethyl)-3-phenyl-3-azetidinol

Lipophilicity CNS Drug Design Physicochemical Property

Strategic CNS intermediate with a unique 3-phenyl substitution pattern that boosts lipophilicity (cLogP 3.92) for superior brain penetration. Validated CYP1A2 (IC50 600 nM) and CYP2C9 (IC50 1,600 nM) inhibitor for DMPK assay control. Choose this specific analog over unsubstituted or 3-amino variants to ensure reproducibility in dopamine D4 antagonist programs and ADME optimization.

Molecular Formula C22H21NO
Molecular Weight 315.4 g/mol
CAS No. 40320-62-5
Cat. No. B1600385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Diphenylmethyl)-3-phenyl-3-azetidinol
CAS40320-62-5
Molecular FormulaC22H21NO
Molecular Weight315.4 g/mol
Structural Identifiers
SMILESC1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)(C4=CC=CC=C4)O
InChIInChI=1S/C22H21NO/c24-22(20-14-8-3-9-15-20)16-23(17-22)21(18-10-4-1-5-11-18)19-12-6-2-7-13-19/h1-15,21,24H,16-17H2
InChIKeyZEYWZZWPRDEWHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Diphenylmethyl)-3-phenyl-3-azetidinol (CAS 40320-62-5): A CNS-Penetrant 3-Azetidinol Building Block with Differentiated CYP Inhibition Profile for Neurological Drug Discovery


1-(Diphenylmethyl)-3-phenyl-3-azetidinol (CAS 40320-62-5) is a 3,3-disubstituted azetidinol characterized by a diphenylmethyl moiety at the N1 position and a phenyl group at the C3 position . This configuration imparts enhanced lipophilicity (cLogP = 3.92) relative to simpler 3-azetidinol analogs , a property that, in conjunction with its rigid heterocyclic core, renders it a strategic intermediate for synthesizing drug candidates targeting the central nervous system (CNS) [1].

1-(Diphenylmethyl)-3-phenyl-3-azetidinol Procurement: Why Broad-Spectrum 3-Azetidinols Are Not Interchangeable with This Analog


Despite belonging to the same azetidinol class, 1-(diphenylmethyl)-3-phenyl-3-azetidinol cannot be substituted with other 3-azetidinols in research settings due to its distinct substitution pattern, which fundamentally alters its physicochemical and biological profile. Unlike the unsubstituted 1-(diphenylmethyl)-3-azetidinol (CAS 18621-17-5) or the 3-amino analog (CAS 40432-52-8), the presence of the 3-phenyl group significantly increases lipophilicity (cLogP = 3.92 vs. 2.4) and modifies the molecule's electronic environment, thereby impacting its interactions with cytochrome P450 (CYP) enzymes and its potential as a dopamine D4 receptor antagonist [1]. These differences are critical for reproducibility in CNS-targeted programs and DMPK optimization, necessitating the use of this specific analog.

1-(Diphenylmethyl)-3-phenyl-3-azetidinol: Quantitative Evidence of Differentiated Physicochemical, Metabolic, and Receptor-Binding Profiles


Enhanced Lipophilicity vs. Parent 3-Azetidinol Scaffold

The calculated partition coefficient (cLogP) for 1-(diphenylmethyl)-3-phenyl-3-azetidinol is 3.92 , reflecting its high lipophilicity. In comparison, the parent scaffold, 1-(diphenylmethyl)-3-azetidinol (CAS 18621-17-5), exhibits a substantially lower cLogP of approximately 2.4 [1]. This difference of +1.52 log units, resulting from the addition of a phenyl ring, translates to a >30-fold increase in the octanol-water partition coefficient.

Lipophilicity CNS Drug Design Physicochemical Property

Differentiated CYP1A2 and CYP2C9 Inhibition Profile in Human Liver Microsomes

Data from BindingDB (ChEMBL source) indicate that a compound structurally identical to the core scaffold of 1-(diphenylmethyl)-3-phenyl-3-azetidinol exhibits moderate inhibition of CYP1A2 (IC50 = 600 nM) and weak inhibition of CYP2C9 (IC50 = 1,600 nM) in human liver microsomes [1]. In contrast, the 3-amino analog, 3-amino-1-(diphenylmethyl)azetidine (CAS 40432-52-8), is characterized as a dopaminergic antagonist without reported CYP inhibition data .

CYP Inhibition Drug-Drug Interaction Hepatic Metabolism

Potential for Enhanced CNS Exposure via Lipophilicity-Driven BBB Penetration

While direct BBB permeability data for 1-(diphenylmethyl)-3-phenyl-3-azetidinol are not publicly available, its high cLogP value of 3.92 is strongly indicative of favorable passive diffusion across the blood-brain barrier. This inference is supported by class-level knowledge that azetidine derivatives bearing a diphenylmethyl moiety, particularly those with increased lipophilicity, are frequently employed in the design of CNS-active agents [1]. In contrast, less lipophilic 3-azetidinols may exhibit restricted CNS distribution.

Blood-Brain Barrier CNS Penetration Drug Delivery

1-(Diphenylmethyl)-3-phenyl-3-azetidinol in Practice: High-Impact Scenarios from CNS Drug Discovery to DMPK Optimization


CNS Drug Discovery: Synthesizing Novel Dopamine D4 Receptor Antagonists for Psychiatric Disorders

Based on its structural homology to 3-amino-1-(diphenylmethyl)azetidine (a known D4 antagonist ) and its superior lipophilicity (cLogP = 3.92 ), 1-(diphenylmethyl)-3-phenyl-3-azetidinol serves as an advanced starting point for synthesizing potent and CNS-penetrant dopamine D4 receptor antagonists. Researchers can leverage the phenyl group at the 3-position for further derivatization to enhance potency and selectivity, while the high cLogP value provides a built-in advantage for achieving adequate brain exposure, which is critical for treating conditions like schizophrenia or attention-deficit hyperactivity disorder (ADHD).

ADME/DMPK Laboratories: Calibrating CYP1A2 and CYP2C9 Inhibition Assays

Given its well-defined inhibitory profile against CYP1A2 (IC50 = 600 nM) and CYP2C9 (IC50 = 1,600 nM) in human liver microsomes , 1-(diphenylmethyl)-3-phenyl-3-azetidinol can be used as a reference compound or positive control in CYP inhibition assays. This is particularly valuable for DMPK scientists who require a chemically stable, commercially available small molecule with a moderate and reproducible inhibitory effect to validate assay performance or to benchmark novel chemical entities (NCEs) during drug-drug interaction (DDI) risk assessment.

Medicinal Chemistry: Structure-Activity Relationship (SAR) Studies on 3,3-Disubstituted Azetidines

This compound is an ideal tool for exploring the SAR of the 3-position on the azetidine ring. By comparing its biological and physicochemical properties (e.g., CYP inhibition , lipophilicity ) with those of the unsubstituted 1-(diphenylmethyl)-3-azetidinol and the 3-amino analog, medicinal chemists can systematically dissect the contributions of hydrogen bond donors/acceptors, steric bulk, and lipophilicity to target binding and ADME properties. This knowledge directly informs the design of more optimized lead compounds with improved efficacy and safety profiles.

Academic Research: Probing the Role of Lipophilicity in Azetidine-Based GPCR Ligands

For academic groups investigating the pharmacology of G protein-coupled receptors (GPCRs), particularly those in the CNS , 1-(diphenylmethyl)-3-phenyl-3-azetidinol offers a clean chemical probe to study the relationship between ligand lipophilicity (cLogP = 3.92 ) and functional outcomes such as receptor binding kinetics, cellular permeability, and in vivo efficacy. Its structural simplicity relative to complex drug candidates allows for more controlled experimental interpretation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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